4-{2-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine is a complex organic compound that features a morpholine ring, an oxazole ring, and various substituents including a chlorophenyl group and a methylphenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step might involve electrophilic aromatic substitution reactions.
Attachment of the Methylphenylsulfonyl Group: This can be done through sulfonylation reactions.
Formation of the Morpholine Ring: This step might involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
4-{2-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions could be used to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents might include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) could be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-{2-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperidine
- 4-{2-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}pyrrolidine
Uniqueness
The uniqueness of 4-{2-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine lies in its specific combination of functional groups and ring structures, which might confer unique chemical properties and biological activities compared to similar compounds.
Properties
Molecular Formula |
C20H19ClN2O4S |
---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
4-[2-(2-chlorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]morpholine |
InChI |
InChI=1S/C20H19ClN2O4S/c1-14-6-8-15(9-7-14)28(24,25)19-20(23-10-12-26-13-11-23)27-18(22-19)16-4-2-3-5-17(16)21/h2-9H,10-13H2,1H3 |
InChI Key |
PMWVESRHMRMMHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3Cl)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.